molecular formula C11H13BO4 B8255579 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8255579
M. Wt: 220.03 g/mol
InChI Key: JKEZKYGQVUNIGD-UHFFFAOYSA-N
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Description

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS: 223555-54-2) is a boronate ester featuring a 1,3-dioxolane-substituted phenyl ring fused to a 1,3,2-dioxaborolane moiety. Key properties include:

  • Molecular formula: C₁₂H₁₃BO₄
  • Molecular weight: 220.03 g/mol
  • Melting point: 104–106°C (in isopropanol) .
  • Density: 1.20 g/cm³ (predicted) .
  • Boiling point: 371°C (predicted) .
    This compound is structurally distinct due to the 1,3-dioxolane ring, which enhances electron-donating effects and influences reactivity in cross-coupling reactions.

Properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-3-10(12-15-7-8-16-12)4-2-9(1)11-13-5-6-14-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZKYGQVUNIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most extensively documented method involves the cyclocondensation of 4-formylphenylboronic acid with ethylene glycol under acidic conditions. This one-pot reaction achieves simultaneous protection of the aldehyde group as a 1,3-dioxolane and formation of the boronic ester.

Reagents and Stoichiometry

  • 4-Formylphenylboronic acid : 1.00 equiv. (8.28 mmol)

  • Ethylene glycol : 4.00 equiv. (33.1 mmol)

  • p-Toluenesulfonic acid : 0.025 equiv. (0.207 mmol)

  • Solvent : Toluene (20 mL)

Procedure

  • The reaction is conducted in a flame-dried 100 mL round-bottom flask under N2\text{N}_2 atmosphere.

  • A Dean-Stark apparatus is employed for azeotropic removal of water at reflux (3 hours).

  • Post-reaction, the mixture is concentrated under reduced pressure, yielding a crude oil.

Purification

Flash chromatography (hexanes/ethyl acetate, 5:1) affords the target compound as a colorless oil in 89% yield (2.15 g).

Spectroscopic Characterization

ParameterDataSource
1H^1\text{H} NMR δ 4.37 (s, 4H), 7.26–7.83 (m, 4H)
13C^{13}\text{C} NMR δ 65.6, 103.8, 126.1, 135.1, 141.2
IR (KBr) 2986, 1612, 1398, 1216, 1095 cm1^{-1}
HRMS (EI) C11H13BO4\text{C}_{11}\text{H}_{13}\text{BO}_4 (M-H+^+): 219.0836

Alternative Methodologies and Comparative Analysis

Boronic Acid Protection via Magnesium Sulfate

A modified approach utilizes dichloromethane as the solvent and magnesium sulfate as a desiccant to drive boronic ester formation:

  • 4-Isopropylphenylboronic acid (1.00 equiv.) reacts with ethylene glycol (1.10 equiv.) in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Stirring for 15 hours at room temperature followed by chromatography (hexanes/EtOAc, 8:1) yields 89% product.

Mechanistic Insights

Acid-Catalyzed Pathway

The reaction proceeds via:

  • Protonation of the boronic acid’s hydroxyl group by pp-TSA.

  • Nucleophilic attack by ethylene glycol to form a tetrahedral intermediate.

  • Cyclization with concurrent water elimination (facilitated by azeotropic distillation).

Side Reactions and Mitigation

  • Oligomerization : Minimized by stoichiometric control of ethylene glycol.

  • Oxidation : Prevented by rigorous N2\text{N}_2 purging.

Scalability and Industrial Relevance

Gram-Scale Production

The primary method demonstrates scalability:

  • 2.15 g isolated from 8.28 mmol starting material.

  • Chromatography remains the bottleneck; alternatives like recrystallization are explored for larger batches.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The boron center can be reduced to form boron-hydride species.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of boron-hydride species.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane depends on its application. In catalysis, the boron center can coordinate with metal catalysts, facilitating various chemical transformations. In medicinal chemistry, the compound’s unique structure may interact with biological targets, influencing biochemical pathways and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and structurally related boronate esters:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target compound (223555-54-2) C₁₂H₁₃BO₄ 220.03 104–106 1,3-dioxolane-phenyl + dioxaborolane
2-Phenyl-1,3,2-dioxaborolane (4406-72-8) C₈H₉BO₂ 147.97 N/A Simple phenyl substituent
2-[4-(2-Furyl)phenyl]-... (868755-79-7) C₁₆H₁₉BO₃ 270.14 N/A Furyl-substituted phenyl + tetramethyl
2-(4-Chlorothiophen-3-yl)-... (2764960-08-7) C₁₀H₁₄BClO₂S 244.55 N/A Chlorothiophene substituent
2-(4-(Difluoromethoxy)phenyl)-... (887757-48-4) C₁₃H₁₇BF₂O₃ 270.08 N/A Difluoromethoxy group
2-p-Tolyl[1,3,2]dioxaborolane (N/A) C₉H₁₁BO₂ 162.00 61–63 Methyl-substituted phenyl
Key Observations:

Thermal Stability : The target compound’s higher melting point (104–106°C) compared to 2-p-Tolyl[1,3,2]dioxaborolane (61–63°C) suggests enhanced crystallinity due to the rigid 1,3-dioxolane ring.

.

Molecular Weight : Derivatives with tetramethyl groups (e.g., 2-[4-(2-Furyl)phenyl]-...) exhibit higher molecular weights (270 g/mol) due to pinacol-derived substituents .

Stability and Handling

  • Solid vs. Liquid Forms : The target compound is a solid at room temperature, unlike liquid derivatives such as 2-(4-methoxybutyl)-... , making it easier to handle in stoichiometric reactions.
  • Air Sensitivity : Fluorinated derivatives (e.g., 2-(4-(difluoromethoxy)phenyl)-...) may exhibit greater air sensitivity due to electronegative substituents .

Biological Activity

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane, also known by its CAS number 850411-10-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features a dioxaborolane ring combined with a dioxolane moiety. Its structure can be summarized as follows:

  • Molecular Formula : C16H23BO5
  • Molecular Weight : 306.16 g/mol
  • IUPAC Name : 2-(4-(1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical Properties

PropertyValue
Purity95%
Boiling PointNot specified
DensityNot specified

Antibacterial and Antifungal Properties

Research indicates that compounds containing the 1,3-dioxolane structure often exhibit significant antibacterial and antifungal activities. A study highlighted that various synthesized derivatives of 1,3-dioxolanes demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Case Study: Biological Screening

In a recent study involving derivatives similar to this compound:

  • Tested Strains :
    • Gram-positive: Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
    • Gram-negative: Pseudomonas aeruginosa, Escherichia coli
    • Fungal: Candida albicans

The results indicated that most derivatives exhibited strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against various strains .

The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The presence of the dioxolane ring may enhance its interaction with biological targets due to conformational flexibility .

Comparative Analysis of Related Compounds

To provide further insight into the biological activity of this compound, a comparison with other related compounds is useful.

Compound NameAntibacterial ActivityAntifungal Activity
This compoundModerateSignificant
1,3-Dioxolanes (various derivatives)HighModerate
Other Boron CompoundsVariableLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

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